Cas no 1805038-00-9 (Methyl 2-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxylate)

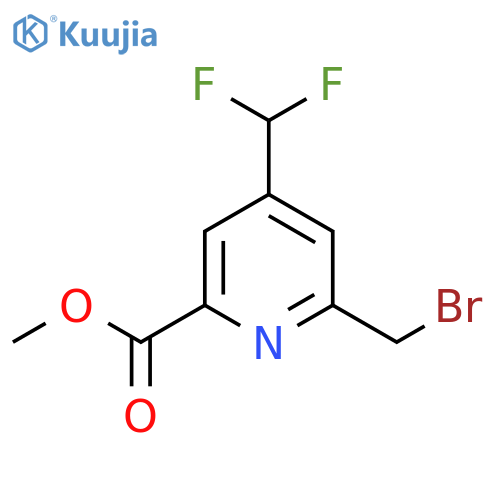

1805038-00-9 structure

商品名:Methyl 2-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxylate

CAS番号:1805038-00-9

MF:C9H8BrF2NO2

メガワット:280.066128730774

CID:4848738

Methyl 2-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxylate

-

- インチ: 1S/C9H8BrF2NO2/c1-15-9(14)7-3-5(8(11)12)2-6(4-10)13-7/h2-3,8H,4H2,1H3

- InChIKey: FEWFWCKQDWRMGK-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C(F)F)C=C(C(=O)OC)N=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 228

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.3

Methyl 2-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029075270-250mg |

Methyl 2-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxylate |

1805038-00-9 | 97% | 250mg |

$489.60 | 2022-04-01 | |

| Alichem | A029075270-1g |

Methyl 2-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxylate |

1805038-00-9 | 97% | 1g |

$1,475.10 | 2022-04-01 | |

| Alichem | A029075270-500mg |

Methyl 2-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxylate |

1805038-00-9 | 97% | 500mg |

$863.90 | 2022-04-01 |

Methyl 2-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxylate 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

1805038-00-9 (Methyl 2-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxylate) 関連製品

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬